molecular formula C8H6ClN B1499928 4-Chloroindole-2-14C CAS No. 210110-92-2

4-Chloroindole-2-14C

Cat. No.: B1499928
CAS No.: 210110-92-2
M. Wt: 153.58 g/mol
InChI Key: SVLZRCRXNHITBY-RHRFEJLCSA-N
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Description

4-Chloroindole-2-14C is a radiolabeled compound, where the carbon-14 isotope is incorporated into the indole structure. This compound is primarily used in scientific research to trace and study various biochemical pathways due to its radioactive nature. The indole nucleus is a significant structure in many biologically active compounds, making this compound an important tool in both chemical and biological research .

Preparation Methods

The synthesis of 4-Chloroindole-2-14C typically involves the chlorination of indole derivatives. One common method includes the use of N-protected indole-3-formaldehyde and N-chlorosuccinimide (NCS) as reaction substrates . The reaction conditions often require careful control of temperature and pH to ensure the selective chlorination at the desired position on the indole ring. Industrial production methods may involve multi-step synthesis routes, including Friedel-Crafts acylation followed by reduction and nitration steps .

Chemical Reactions Analysis

4-Chloroindole-2-14C undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of indole-2-carboxylic acid derivatives.

    Reduction: Catalytic hydrogenation can reduce the compound to form 4-chloroindoline.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while substitution reactions can produce a wide range of functionalized indole derivatives.

Scientific Research Applications

4-Chloroindole-2-14C is widely used in scientific research due to its radiolabeled nature. Some key applications include:

    Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

    Biology: Helps in tracking metabolic pathways and understanding the role of indole derivatives in biological systems.

    Medicine: Employed in drug development and pharmacokinetic studies to trace the distribution and metabolism of indole-based drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloroindole-2-14C involves its incorporation into biochemical pathways where it acts as a tracer. The radioactive carbon-14 isotope allows researchers to monitor the movement and transformation of the compound within biological systems. This helps in identifying molecular targets and pathways involved in various physiological and pathological processes .

Comparison with Similar Compounds

4-Chloroindole-2-14C can be compared with other similar compounds such as:

The uniqueness of this compound lies in its radiolabeled carbon-14 isotope, which makes it particularly valuable for tracing and studying complex biochemical pathways.

Properties

IUPAC Name

4-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H/i5+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLZRCRXNHITBY-RHRFEJLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=[14CH]N2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661866
Record name 4-Chloro(2-~14~C)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210110-92-2
Record name 1H-Indole-2-14C, 4-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210110-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro(2-~14~C)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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